molecular formula C11H10N4O3 B2949165 3-methyl-2,4-dioxo-N-(pyridin-4-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 1351662-17-3

3-methyl-2,4-dioxo-N-(pyridin-4-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No. B2949165
CAS RN: 1351662-17-3
M. Wt: 246.226
InChI Key: UAHZHYKPLRLKGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-2,4-dioxo-N-(pyridin-4-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound that belongs to the class of pyrimidine derivatives. This compound has attracted the attention of researchers due to its potential applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 3-methyl-2,4-dioxo-N-(pyridin-4-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is not fully understood. However, it has been proposed that the compound may act by inhibiting the activity of enzymes involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
Studies have shown that 3-methyl-2,4-dioxo-N-(pyridin-4-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide exhibits anti-inflammatory and anti-tumor activities. It has also been shown to exhibit anti-microbial activity against a wide range of microorganisms. However, more research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of using 3-methyl-2,4-dioxo-N-(pyridin-4-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide in lab experiments is its potential as a scaffold for the development of new drugs. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to predict its effects on biological systems.

Future Directions

There are several future directions for the study of 3-methyl-2,4-dioxo-N-(pyridin-4-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide. One direction is to further investigate its mechanism of action and its potential as a scaffold for the development of new drugs. Another direction is to study its effects on different types of cancer cells and microorganisms. Additionally, more research is needed to understand the safety and toxicity of this compound.

Synthesis Methods

The synthesis of 3-methyl-2,4-dioxo-N-(pyridin-4-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a multi-step process that involves the reaction of pyridine-4-carboxaldehyde and ethyl acetoacetate to form 4-ethyl-2-methyl-3-oxobutanoic acid ethyl ester. This intermediate is then reacted with urea to form 3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester. Finally, the ethyl ester is hydrolyzed to form the desired compound.

Scientific Research Applications

3-methyl-2,4-dioxo-N-(pyridin-4-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide has been studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. It has also been studied for its potential use as a scaffold for the development of new drugs.

properties

IUPAC Name

3-methyl-2,4-dioxo-N-pyridin-4-yl-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O3/c1-15-10(17)8(6-13-11(15)18)9(16)14-7-2-4-12-5-3-7/h2-6H,1H3,(H,13,18)(H,12,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAHZHYKPLRLKGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CNC1=O)C(=O)NC2=CC=NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 56766070

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